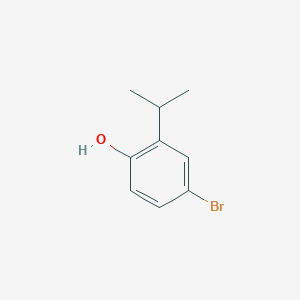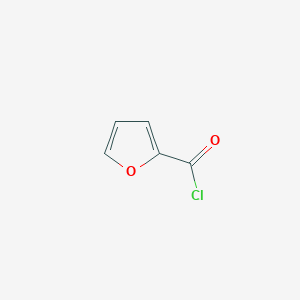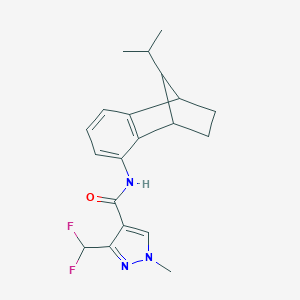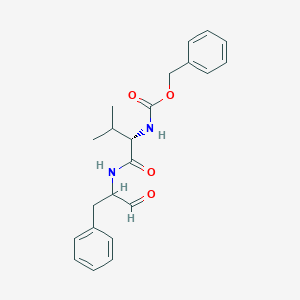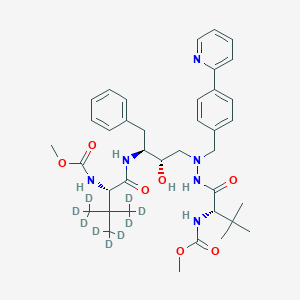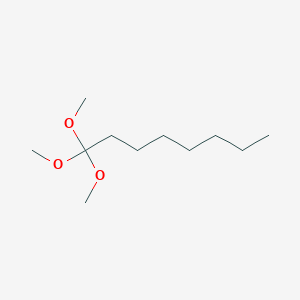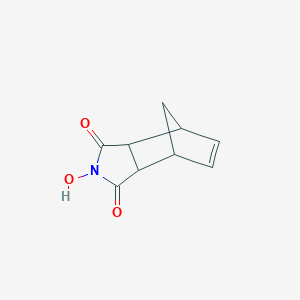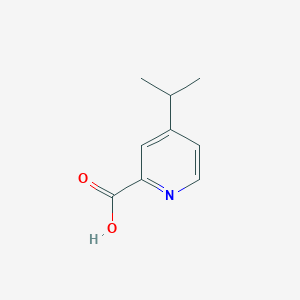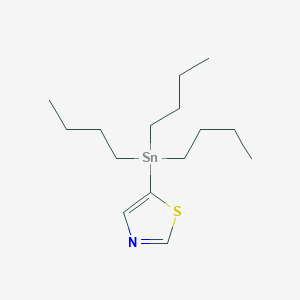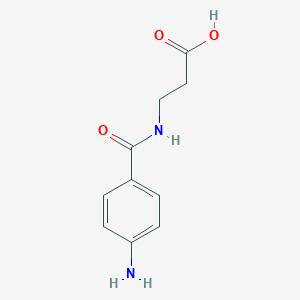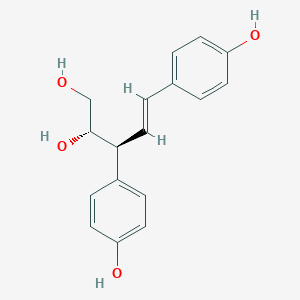
2,5-Bis(chloromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-Bis(chloromethyl)pyridine and related compounds involves multiple strategies, including reactions with phosphinoyl Grignard reagents and N-oxidation processes. These methods yield various pyridine-based ligands and complexes, showcasing the compound's adaptability in forming diverse structures with significant yields (Pailloux et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using X-ray crystallography, revealing insights into their geometrical configurations and bonding interactions. Studies have shown various structural forms, including binuclear complexes with bridging atoms and tridentate ligand modes, demonstrating the compound's flexibility in forming complex structures (Teixidor et al., 1989).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, forming complexes with metals such as palladium and cadmium. These reactions are facilitated by the compound's ability to act as a ligand, forming stable and catalytically active complexes. The reaction mechanisms and the resulting complexes' catalytic activities, particularly in coupling reactions, highlight the compound's utility in synthetic chemistry (Das et al., 2009).
Physical Properties Analysis
The study of this compound's physical properties, including its vibrational spectra and thermodynamic functions, provides detailed information about its stability and behavior under various conditions. These analyses help in understanding the compound's reactivity and potential applications in different chemical contexts (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different ligands and its role in catalysis, have been extensively studied. Its ability to participate in hydroboration reactions and its efficiency in catalyzing such processes underscore its importance in synthetic organic chemistry (Obligacion & Chirik, 2013).
Applications De Recherche Scientifique
A study by Melaimi et al. (2004) reported that the 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes can efficiently catalyze the synthesis of arylboronic esters with good tonality (Melaimi et al., 2004).
Carly et al. (1996) demonstrated the potential of o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues. They observed regiospecific cycloaddition for 3,4-dimethylenepyridine systems with electron-rich dienophiles (Carly et al., 1996).
Chetia and Iyer (2008) found that 2,6-bis(2-benzimidazolyl)pyridine can effectively serve as a sensor for fluoride ion detection, utilizing chemical shift and optical modification-based sensing (Chetia & Iyer, 2008).
Das et al. (2009) discovered that the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine (L), forms complexes with high catalytic activity for the Heck Reaction. The formation of these complexes is dependent on the solvent used (Das et al., 2009).
Faghihi and Mozaffari (2008) synthesized new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides, with pyridyl moiety in the main chain, offer potential applications in various industries (Faghihi & Mozaffari, 2008).
Almassio et al. (2005) identified conditions for improved yields of bis(chloromethyl) pyridine and pyrazine by adjusting the reaction conditions and post-halogenation reactions (Almassio et al., 2005).
Safety and Hazards
2,5-Bis(chloromethyl)pyridine may be harmful if swallowed, cause skin irritation, serious eye damage, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of 2,5-Bis(chloromethyl)pyridine research could involve the development of novel one-pot biocatalytic processes for the preparation of versatile chemical intermediates . Additionally, the interplay between activating and deactivating substituents as well as the competition and synergism between inductive and mesomeric effects could allow for seemingly endless functionalization .
Mécanisme D'action
Target of Action
2,5-Bis(chloromethyl)pyridine is a heterocyclic compound that primarily targets metal ions . It coordinates with these ions through its nitrogen atom, forming complexes .
Mode of Action
The compound interacts with its targets (metal ions) by coordinating with them to form complexes . This interaction results in changes in the conformational flexibility of the compound, making it an ideal choice for the generation of macrocycles .
Biochemical Pathways
It’s known that the compound is used as a building block for the synthesis of a variety of pyridine derivatives . These derivatives can potentially affect various biochemical pathways, depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific pyridine derivatives that are synthesized using it as a building block . For instance, it has been used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, as seen in its use in biocatalytic processes . .
Propriétés
IUPAC Name |
2,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWJNFBJPIHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529402 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94126-97-3 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges have researchers faced in synthesizing 2,5-bis(chloromethyl)pyridine, and how has recent research addressed these challenges?
A1: Previous attempts to synthesize this compound through radical chlorination often resulted in low yields of the desired dichloride. This was not due to poor radical selectivity or low reactivity of the starting materials. Instead, the main challenge stemmed from unwanted post-halogenation reactions affecting the desired product. Recent research [] has demonstrated that carefully controlling the reaction conditions, particularly during and after the halogenation step, can significantly improve the yield of this compound. This highlights the importance of optimizing reaction parameters and post-reaction handling procedures to enhance the synthesis of this valuable monomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



